molecular formula C7H7N3O B13671067 5-Methylfuro[2,3-d]pyrimidin-2-amine

5-Methylfuro[2,3-d]pyrimidin-2-amine

Cat. No.: B13671067
M. Wt: 149.15 g/mol
InChI Key: TWAJBQWWQOWZMT-UHFFFAOYSA-N
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Description

5-Methylfuro[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused furan and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuro[2,3-d]pyrimidin-2-amine typically involves the N-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines. One common method involves the Ullmann coupling reaction, where 4-amino-5-methylfuro[2,3-d]pyrimidine is coupled with appropriate aryl iodides . The reaction conditions often include the use of copper(I) iodide as a catalyst and potassium carbonate as a base in N,N-dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as flash chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methylfuro[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

5-Methylfuro[2,3-d]pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to target microtubules, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-methylfuro[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C7H7N3O/c1-4-3-11-6-5(4)2-9-7(8)10-6/h2-3H,1H3,(H2,8,9,10)

InChI Key

TWAJBQWWQOWZMT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=NC(=NC=C12)N

Origin of Product

United States

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